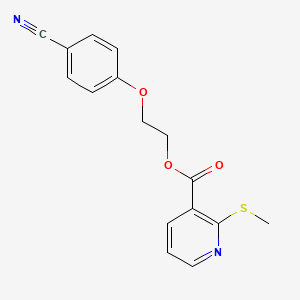
2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features a cyanophenoxy group, a methylsulfanyl group, and a pyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyanophenol with ethylene oxide to form 2-(4-cyanophenoxy)ethanol. This intermediate is then reacted with 2-(methylsulfanyl)pyridine-3-carboxylic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy and methylsulfanyl groups can contribute to its binding affinity and specificity, while the pyridine carboxylate moiety may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate: shares similarities with other compounds containing cyanophenoxy and pyridine carboxylate groups.
2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with an amide group instead of an ester.
2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The unique combination of the cyanophenoxy, methylsulfanyl, and pyridine carboxylate groups in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-cyanophenoxy)ethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-15-14(3-2-8-18-15)16(19)21-10-9-20-13-6-4-12(11-17)5-7-13/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGVMFICCJEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCCOC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
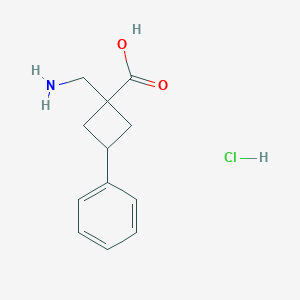
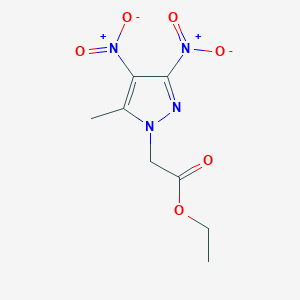
![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)

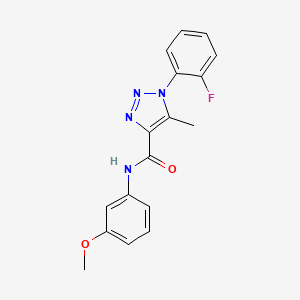
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2716214.png)
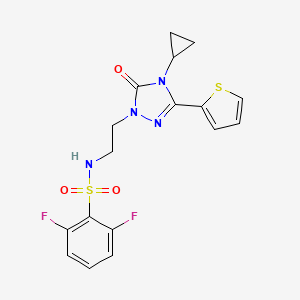
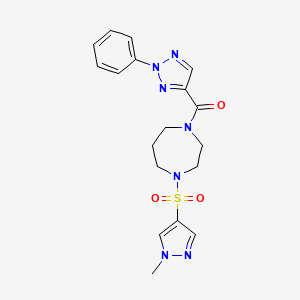
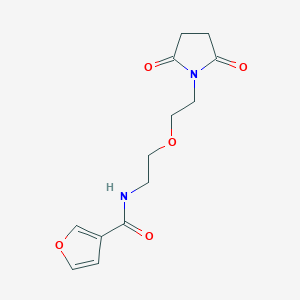
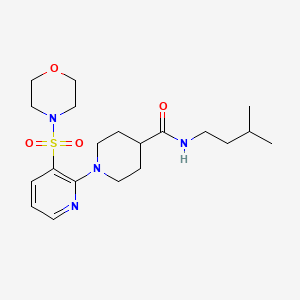
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)
